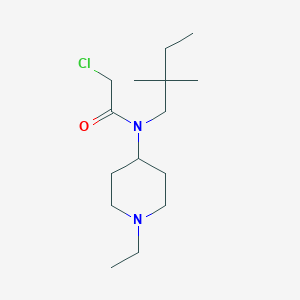
2-Chloro-N-(2,2-dimethylbutyl)-N-(1-ethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-dimethylbutyl)-N-(1-ethylpiperidin-4-yl)acetamide is a chemical compound that is commonly known as DMXAA. This compound has been studied extensively for its potential use as an anticancer agent. The purpose of
Mechanism of Action
DMXAA works by activating the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines activate immune cells, including natural killer cells and T cells, which then attack the tumor cells. DMXAA also directly targets tumor blood vessels, causing them to become leaky and ultimately leading to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It induces the production of type I interferons and other pro-inflammatory cytokines, which leads to the activation of immune cells. DMXAA also directly targets tumor blood vessels, causing them to become leaky and ultimately leading to tumor cell death. In addition, DMXAA has been shown to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is that it has been shown to be effective in a variety of cancer models. It also has a relatively low toxicity profile, making it a potential candidate for clinical trials. However, one limitation of DMXAA is that it has a short half-life in the body, which may limit its effectiveness in some cases. In addition, the mechanism of action of DMXAA is not fully understood, which makes it difficult to optimize its use as an anticancer agent.
Future Directions
There are several future directions for research on DMXAA. One direction is to optimize its use in combination with other anticancer agents. DMXAA has been shown to have synergistic effects with other agents, such as chemotherapy and radiation therapy. Another direction is to explore the use of DMXAA in combination with immunotherapy, as it has been shown to activate immune cells. Finally, more research is needed to fully understand the mechanism of action of DMXAA, which may lead to the development of more effective anticancer agents.
Synthesis Methods
DMXAA is synthesized through a multi-step process that involves the reaction of 2,2-dimethylbutylamine with 4-chloroacetylpyridine to form 2-chloro-N-(2,2-dimethylbutyl)pyridin-4-amine. This intermediate compound is then reacted with 1-ethylpiperidin-4-ol to form DMXAA.
Scientific Research Applications
DMXAA has been studied for its potential use as an anticancer agent. It has been shown to have antitumor activity in a variety of cancer models, including lung, breast, and colon cancer. DMXAA works by inducing a local inflammatory response in the tumor microenvironment, which leads to the destruction of tumor blood vessels and subsequent tumor cell death.
properties
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-(1-ethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClN2O/c1-5-15(3,4)12-18(14(19)11-16)13-7-9-17(6-2)10-8-13/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPMSWQBDMLAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C1CCN(CC1)CC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

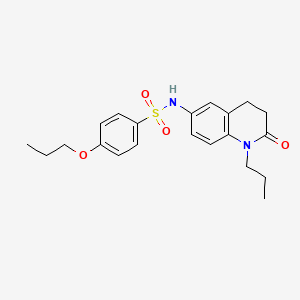
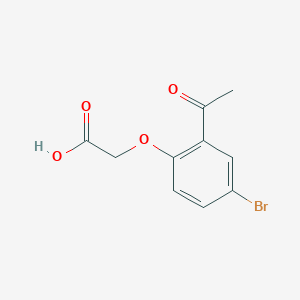
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)
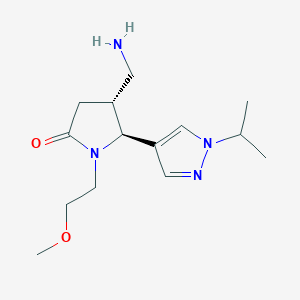
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739960.png)
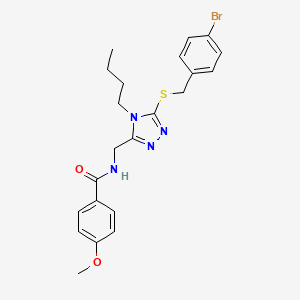


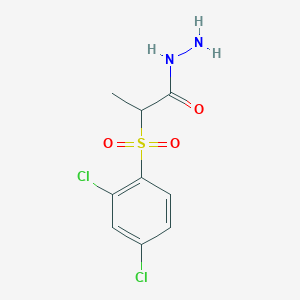
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2739968.png)